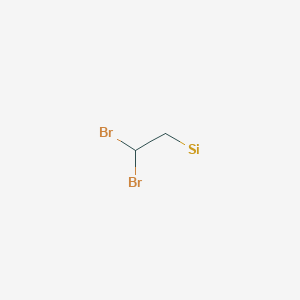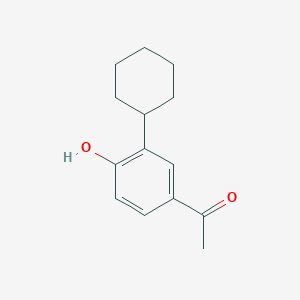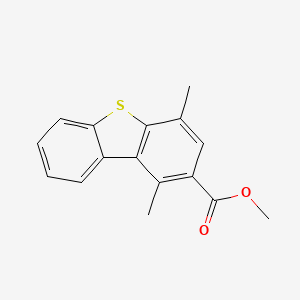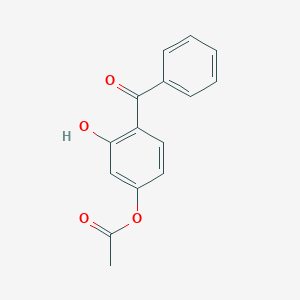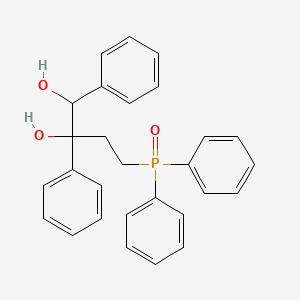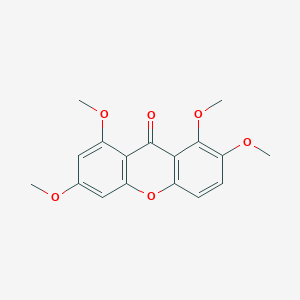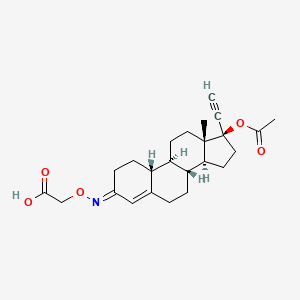
Triethylpropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylpropoxysilane is an organosilicon compound with the molecular formula C₉H₂₂OSi and a molecular weight of 174.3559 g/mol . It is also known by other names such as propyl triethylsilyl ether and propyloxytriethylsilane . This compound is characterized by its silicon-oxygen bond, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of triethylpropoxysilane typically involves the reaction of triethylsilane with propanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Triethylpropoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanol derivatives.
Reduction: this compound can act as a reducing agent in certain organic reactions.
Substitution: The silicon-oxygen bond can be targeted in substitution reactions to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethylpropoxysilane finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which triethylpropoxysilane exerts its effects involves the interaction of its silicon-oxygen bond with various molecular targets. This interaction can lead to the formation of stable silicon-containing intermediates, which can further react to produce desired products. The pathways involved often include catalytic cycles that facilitate the transformation of the compound .
Comparaison Avec Des Composés Similaires
Triethylpropoxysilane can be compared with other similar compounds such as:
Trimethyl(propoxy)silane: This compound has a similar structure but with methyl groups instead of ethyl groups.
Triethylsilane: Lacks the propoxy group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and propoxy groups, which can be exploited in various chemical transformations.
Propriétés
Numéro CAS |
17841-44-0 |
|---|---|
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
triethyl(propoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-5-9-10-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
Clé InChI |
RXJWOBGGPLEFEE-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


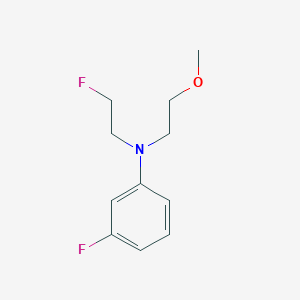
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
